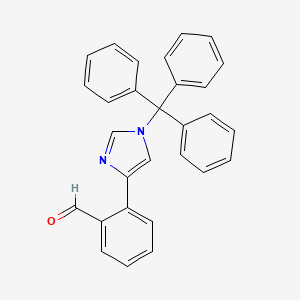

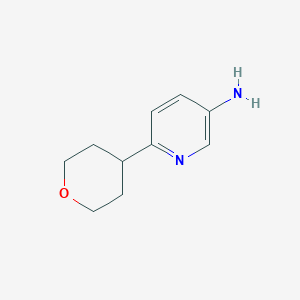

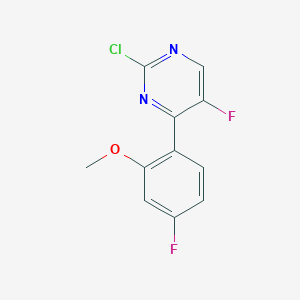

![molecular formula C16H19BF2N2O2 B1407908 1H-Pyrazole, 1-[(2,5-difluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- CAS No. 1430751-16-8](/img/structure/B1407908.png)

1H-Pyrazole, 1-[(2,5-difluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

Overview

Description

1H-Pyrazole is a class of organic compounds that contain a five-membered aromatic ring with two nitrogen atoms at adjacent positions. The compound you mentioned also contains a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) and a difluorobenzyl group. These groups are often used in organic synthesis, particularly in cross-coupling reactions .

Chemical Reactions Analysis

As mentioned earlier, the boronic ester group in this compound can participate in Suzuki-Miyaura cross-coupling reactions . This is a type of palladium-catalyzed carbon-carbon bond-forming reaction, used in organic synthesis to form biaryl compounds.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific groups present in the molecule. For example, the presence of the boronic ester group could make the compound susceptible to hydrolysis .Scientific Research Applications

Synthesis of Pyrazole Derivatives

Pyrazole derivatives are highly valued in organic synthesis due to their diverse biological activities. The compound can be used to synthesize various pyrazole derivatives that serve as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal in creating carbon-carbon bonds. This application is crucial in the synthesis of complex organic compounds, including pharmaceuticals and polymers .

Transesterification Reactions

It acts as a catalyst in transesterification reactions, which are essential for modifying the properties of esters and are widely used in the production of biodiesel .

Development of γ-Secretase Modulators

The compound is used in the preparation of aminothiazoles as γ-secretase modulators. These modulators are significant in Alzheimer’s disease research, as they can influence the formation of amyloid-beta peptides .

JAK2 Inhibitors for Myeloproliferative Disorders

Researchers utilize this compound to develop amino-pyrido-indol-carboxamides, which are potential JAK2 inhibitors. These inhibitors can be used in therapies for myeloproliferative disorders, a group of diseases that affect blood cell production .

TGF-β1 and Active A Signaling Inhibitors

The compound is instrumental in synthesizing pyridine derivatives that inhibit TGF-β1 and active A signaling. These inhibitors have potential applications in treating various diseases, including cancer and fibrosis .

c-Met Kinase Inhibitors for Cancer Treatment

It is also used for preparing MK-2461 analogs, which are inhibitors of c-Met kinase. These inhibitors are being studied for their potential to treat different forms of cancer by targeting specific pathways involved in tumor growth and metastasis .

Heterocyclic Chemistry Research

As a versatile framework in heterocyclic chemistry, this compound contributes to the advancement of methodologies and applications of pyrazole derivatives. It’s a subject of ongoing research, exploring novel reactants and innovative reaction types .

properties

IUPAC Name |

1-[(2,5-difluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BF2N2O2/c1-15(2)16(3,4)23-17(22-15)12-8-20-21(10-12)9-11-7-13(18)5-6-14(11)19/h5-8,10H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHFUFFKAVJDRLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=C(C=CC(=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BF2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrazole, 1-[(2,5-difluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

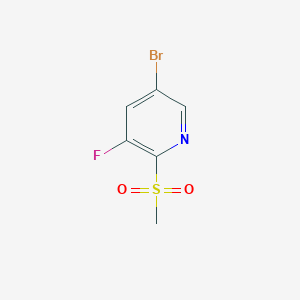

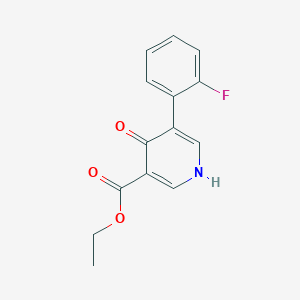

![Pyridine, 2-bromo-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]-](/img/structure/B1407844.png)

![(S)-Fmoc-2-amino-5-[(N'-Pbf-N''-tert-butoxy)-guanidino]-pentanoic acid](/img/structure/B1407848.png)